Cas no 91103-47-8 (Boc-D-Ala-OMe)

Boc-D-Ala-OMe structure
Boc-D-Ala-OMe structure
Product Name:Boc-D-Ala-OMe
CAS No:91103-47-8
MF:C9H17NO4
MW:203.23558306694
MDL:MFCD00191865
CID:803290
PubChem ID:24865949
Update Time:2024-10-26

Boc-D-Ala-OMe Chemical and Physical Properties

Names and Identifiers

    • BOC-D-Alanine methyl ester
    • Boc-D-Ala-OMe
    • D-Alanine,N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • methyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
    • D-Boc alanine methyl ester
    • Methyl (R)-2-(tert-butoxycarbonylamino)propanoate
    • N-(tert-Butoxycarbonyl)-D-alanine methyl ester
    • (R)-methyl 2-(tert-butoxycarbonylamino)propanoate
    • METHYL (2R)-2-[(TERT-BUTOXYCARBONYL)AMINO]PROPANOATE
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate
    • EN300-6731804
    • 91103-47-8
    • Q-101551
    • MFCD00191865
    • N-Boc-L-alanine Methyl Ester
    • N-t-Boc-D-alanine methyl ester
    • N-(tert-butyloxycarbonyl)-D-alanine methyl ester
    • Boc-D-Ala-OMe, 99%
    • SCHEMBL2380555
    • Q-101539
    • methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}propanoate
    • DTXSID20348471
    • BDBM36051
    • DS-15361
    • GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • D-Alanine, N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
    • Methyl (tert-butoxycarbonyl)-D-alaninate
    • FD21032
    • J-300003
    • (R)-Methyl 2-((tert-butoxycarbonyl)amino)propanoate (Boc-D-Ala-OMe)
    • N-Boc-D-Alanine Methyl Ester
    • AKOS016842905
    • CS-W015460
    • MDL: MFCD00191865
    • Inchi: 1S/C9H17NO4/c1-6(7(11)13-5)10-8(12)14-9(2,3)4/h6H,1-5H3,(H,10,12)/t6-/m1/s1
    • InChI Key: GJDICGOCZGRDFM-ZCFIWIBFSA-N
    • SMILES: N(C(=O)OC(C)(C)C)[C@H](C)C(=O)OC

Computed Properties

  • Exact Mass: 203.11600
  • Monoisotopic Mass: 203.11575802g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 219
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: nothing
  • Topological Polar Surface Area: 64.6Ų

Experimental Properties

  • Color/Form: solid
  • Density: 1.03 g/mL at 25 °C(lit.)
  • Melting Point: 34-37 °C (lit.)
  • Boiling Point: 277.8±23.0 ºC (760 Torr),
  • Flash Point: Degrees Fahrenheit:235.4°F
    Degrees Celsius:113°C
  • Refractive Index: 1.4315 (estimate)
  • Solubility: Slightly soluble (8.7 g/l) (25 º C),
  • PSA: 64.63000
  • LogP: 1.46350
  • Optical Activity: [α]20/D +45°, c = 1 in methanol

Boc-D-Ala-OMe Pricemore >>

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Boc-D-Ala-OMe Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Thionyl chloride Solvents: Methanol ;  0 °C; overnight, 0 °C → rt
1.2 Reagents: Triethylamine Solvents: Methanol ,  Dichloromethane ;  rt → 0 °C; 0 °C → rt; overnight, rt
Reference
Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): Discovery of 5((3-Fluorophenyl)ethynyl)N(3-methyloxetan-3-yl)picolinamide (ML254)
Turlington, Mark; et al, Journal of Medicinal Chemistry, 2013, 56(20), 7976-7996

Production Method 2

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  3 - 4 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
A Bronsted Acidic Deep Eutectic Solvent for N-Boc Deprotection
Procopio, Debora ; et al, Catalysts, 2022, 12(11),

Production Method 3

Reaction Conditions
1.1 Reagents: Ammonium hydroxide Solvents: Water ;  10 h, pH 8, 35 °C
Reference
Biocatalytic resolution of Boc-DL-alanine methyl ester by a newly isolated Bacillus amyloliquefaciens WZZ002
Zheng, Jian-yong; et al, Catalysis Communications, 2015, 60, 134-137

Production Method 4

Reaction Conditions
1.1 Solvents: Diethyl ether ,  Methanol ,  Benzene ;  rt; 1 h, rt
Reference
Design, synthesis and anticancer mechanistic studies of linked azoles
Islam, Amirul Md.; et al, MedChemComm, 2015, 6(2), 300-305

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Production Method 6

Reaction Conditions
1.1 Reagents: Periodic acid Solvents: Diethyl ether
1.2 Reagents: Monosodium phosphate ,  Hydrogen peroxide Catalysts: Sodium chlorite Solvents: Acetonitrile ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol
Reference
Enantiodivergent Approach to D- and L-Secondary N-Hydroxy-α-amino Acids by Using N-Benzyl-2,3-O-isopropylidene-D-glyceraldehyde Nitrone as an Effective N-Hydroxyglycine Cation Equivalent
Merino, Pedro; et al, Journal of Organic Chemistry, 1998, 63(7), 2371-2374

Production Method 7

Reaction Conditions
1.1 Reagents: Magnesium Solvents: Methanol
Reference
Mild, efficient cleavage of arenesulfonamides by magnesium reduction
Nyasse, Barthelemy; et al, Chemical Communications (Cambridge), 1997, (11), 1017-1018

Boc-D-Ala-OMe Raw materials

Boc-D-Ala-OMe Preparation Products

Boc-D-Ala-OMe Suppliers

Amadis Chemical Company Limited
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(CAS:91103-47-8)Boc-D-Ala-OMe
Order Number:A847864
Stock Status:in Stock
Quantity:500g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 07:17
Price ($):278.0
Email:sales@amadischem.com

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Amadis Chemical Company Limited
(CAS:91103-47-8)Boc-D-Ala-OMe
A847864
Purity:99%
Quantity:500g
Price ($):278.0
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